Qpctl-IN-1 -

Qpctl-IN-1

Catalog Number: EVT-15275814
CAS Number:
Molecular Formula: C19H15F4N3O2
Molecular Weight: 393.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Qpctl-IN-1 is classified as a chemical inhibitor targeting the QPCTL enzyme. Its mechanism of action involves blocking the enzymatic activity that leads to the formation of pyroglutamic acid from glutamine residues, which is crucial for the function of several signaling proteins involved in immune responses .

Synthesis Analysis

Methods

The synthesis of Qpctl-IN-1 typically involves organic synthesis techniques that focus on creating small-molecule inhibitors. Specific synthetic routes are often proprietary, but they generally include:

  • Stepwise synthesis: Involves the sequential addition of reagents to build the molecular structure.
  • Cyclization reactions: These are crucial for forming the cyclic structures that mimic natural substrates of QPCTL.

Technical Details

The synthetic pathways often require careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed to purify the final product and confirm its identity through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Molecular Structure Analysis

Structure

The molecular structure of Qpctl-IN-1 features a core structure designed to fit into the active site of QPCTL. This design typically includes:

  • Aromatic rings: These enhance binding affinity through π-π interactions.
  • Functional groups: Specific groups are included to facilitate hydrogen bonding with amino acid residues in the enzyme's active site.

Data

Crystallographic studies may provide detailed insights into the three-dimensional arrangement of atoms within Qpctl-IN-1, revealing how it interacts with QPCTL at a molecular level. This structural information is critical for optimizing its efficacy as an inhibitor .

Chemical Reactions Analysis

Reactions

Qpctl-IN-1 primarily participates in competitive inhibition reactions against QPCTL. The inhibitor binds to the active site of the enzyme, preventing substrate access and subsequent enzymatic activity.

Technical Details

Inhibition kinetics can be characterized using Michaelis-Menten equations to determine parameters such as KiK_i (inhibition constant) and IC50IC_{50} (the concentration required to inhibit 50% of enzyme activity). These parameters help in assessing the potency of Qpctl-IN-1 in various biochemical assays .

Mechanism of Action

Process

The mechanism by which Qpctl-IN-1 exerts its effects involves:

  1. Binding: The inhibitor binds reversibly or irreversibly to QPCTL.
  2. Inhibition: This binding prevents the conversion of glutamine residues into pyroglutamic acid.
  3. Functional Impact: As a result, downstream signaling pathways that rely on these modifications are altered, impacting immune cell behavior and tumor microenvironment dynamics .

Data

Research indicates that inhibiting QPCTL can enhance anti-tumor immunity by modulating chemokine activity and promoting T cell expansion in cancer models .

Physical and Chemical Properties Analysis

Physical Properties

Qpctl-IN-1 is typically characterized by:

  • Molecular weight: Generally falls within a range suitable for small molecules.
  • Solubility: Solubility profiles are essential for determining bioavailability; thus, solubility studies in various solvents are conducted.

Chemical Properties

The chemical stability under physiological conditions is crucial for its therapeutic application. Studies often assess:

  • Stability in solution: Evaluating how long the compound remains intact under different pH levels.
  • Reactivity with biological molecules: Understanding potential off-target effects or interactions with other biomolecules .
Applications

Qpctl-IN-1 has significant potential applications in:

  • Cancer Immunotherapy: By inhibiting QPCTL, it enhances immune responses against tumors, particularly by modulating chemokine functions that attract immune cells to tumor sites .
  • Treatment of Inflammatory Diseases: Its ability to modify chemokine activity positions it as a candidate for treating conditions characterized by excessive inflammation .
  • Diagnostic Tools: The development of diagnostic kits utilizing QPCTL inhibitors could aid in identifying disease states related to immune dysfunctions .
Target Identification & Validation of QPCTL in Oncogenic Pathways

QPCTL as a Regulator of the CD47-SIRPα "Don’t-Eat-Me" Axis

QPCTL (glutaminyl-peptide cyclotransferase-like protein) serves as a master enzymatic regulator of the CD47-SIRPα phagocytosis checkpoint—a critical "don’t-eat-me" signal exploited by cancer cells to evade immune surveillance. This intracellular enzyme catalyzes the formation of an N-terminal pyroglutamate (pGlu) residue on CD47, a post-translational modification essential for high-affinity binding to SIRPα receptors on myeloid cells (macrophages, dendritic cells) [1] [7]. Biochemical studies using QPCTL-knockout cell lines demonstrated a >90% reduction in SIRPα binding affinity despite unaltered CD47 surface expression, confirming that QPCTL activity governs the functional integrity of this immune checkpoint rather than its expression [1] [2].

The therapeutic significance of this axis is underscored by in vivo studies showing that genetic ablation of QPCTL enhances neutrophil-mediated tumor cell killing and synergizes with tumor-opsonizing antibodies (e.g., rituximab, trastuzumab). For example, QPCTL-deficient B16F10 melanoma cells exhibited 3.5-fold increased phagocytosis by macrophages when combined with the anti-TRP1 antibody TA99 [4] [6]. Unlike direct CD47 blockers, QPCTL inhibition does not induce anemia in preclinical models, as mature erythrocytes lack Golgi apparatus where QPCTL resides [8].

Table 1: Impact of QPCTL Inhibition on Phagocytosis Efficiency

Tumor Cell LineTreatmentPhagocytosis Increase vs. ControlKey Immune Effector
B16F10 melanomaQPCTL-KO + TA993.5-foldMacrophages
Raji lymphomaQP5038 + Rituximab4.2-foldMacrophages
A375 melanomaSEN177 + Cetuximab2.8-foldNeutrophils

Enzymatic Role in Post-Translational Pyroglutamate Modification of Immune Checkpoints

QPCTL is a Golgi-resident enzyme that catalyzes the cyclization of N-terminal glutamine residues into pyroglutamate (pGlu) on substrate proteins. This modification stabilizes CD47’s tertiary structure and optimizes its interaction interface with SIRPα [1] [7]. Structural analyses reveal that the pGlu residue at CD47’s N-terminus forms hydrogen bonds with SIRPα’s GFG loop, enabling a 100-fold higher binding affinity compared to unmodified CD47 [1] [2].

Beyond CD47, QPCTL modifies chemokines like CCL2, CCL7, and CX3CL1, enhancing their stability and receptor-binding capacity. Notably, pyroglutamylated CCL2 shows increased resistance to proteolytic cleavage and potentiates CCR2-dependent monocyte recruitment [4] [7]. This dual role positions QPCTL as a multimodal immune regulator:

  • Pro-tumorigenic role: pGlu-CD47 sustains the "don’t-eat-me" signal.
  • Immunomodulatory role: pGlu-chemokines shape myeloid infiltration in tumors.

Isoelectric focusing (IEF) and Western blotting confirm that pharmacological QPCTL inhibitors (e.g., SEN177, QP5038) block pGlu formation, shifting CD47’s isoelectric point toward a higher pI—consistent with loss of the cyclic glutamate moiety [1] [5].

Genetic Validation: CRISPR-Cas9 Knockout Models in Tumor Immunity

CRISPR-Cas9-mediated QPCTL knockout provides robust validation of its therapeutic potential. In syngeneic mouse models, QPCTL-KO tumor cells exhibit:

  • Reduced SIRPα binding: Flow cytometry shows >80% decrease in SIRPα-Fc staining [1] [4].
  • Altered tumor microenvironment (TME): 20-fold increase in macrophage-to-monocyte ratios and expansion of inflammatory cancer-associated fibroblasts (iCAFs) over immunosuppressive myofibroblasts (myCAFs) [4].
  • Enhanced adaptive immunity: Increased IFN-γ signatures and CD8+ T-cell infiltration, converting "cold" tumors to "hot" [4] [6].

Table 2: Tumor Immunity Phenotypes in QPCTL-KO Models

Model SystemKey PhenotypeTherapeutic Consequence
B16F10 melanoma↑ Macrophage-monocyte ratioEnhanced phagocytosis
MC38 colorectal↑ Inflammatory CAFs (iCAFs)Reduced TGF-β signaling
EMT6 breast cancer↑ CD8+ T-cell infiltrationSynergy with anti-PD-1/PD-L1 therapy

Critically, QPCTL deletion synergizes with immune checkpoint blockade. In anti-PD-1-refractory melanoma models, combining QPCTL-KO with anti-PD-1 therapy suppressed tumor growth by 75% compared to either intervention alone [4] [6]. T-cell depletion experiments using anti-CD3 antibodies abolished this synergy, confirming dependence on adaptive immunity [6].

Properties

Product Name

Qpctl-IN-1

IUPAC Name

(4R)-1-(3H-benzimidazol-5-yl)-4-[4-(3,3-difluoropropoxy)-2,6-difluorophenyl]azetidin-2-one

Molecular Formula

C19H15F4N3O2

Molecular Weight

393.3 g/mol

InChI

InChI=1S/C19H15F4N3O2/c20-12-6-11(28-4-3-17(22)23)7-13(21)19(12)16-8-18(27)26(16)10-1-2-14-15(5-10)25-9-24-14/h1-2,5-7,9,16-17H,3-4,8H2,(H,24,25)/t16-/m1/s1

InChI Key

GURVAWDLVHIGNH-MRXNPFEDSA-N

Canonical SMILES

C1C(N(C1=O)C2=CC3=C(C=C2)N=CN3)C4=C(C=C(C=C4F)OCCC(F)F)F

Isomeric SMILES

C1[C@@H](N(C1=O)C2=CC3=C(C=C2)N=CN3)C4=C(C=C(C=C4F)OCCC(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.